![molecular formula C17H27BrClNO B1441101 2-{2-[2-溴-4-(叔丁基)苯氧基]-乙基}哌啶盐酸盐 CAS No. 1219979-22-2](/img/structure/B1441101.png)
2-{2-[2-溴-4-(叔丁基)苯氧基]-乙基}哌啶盐酸盐
描述
“2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound . It is also known as "4-{2-[2-Bromo-4-(tert-butyl)phenoxy]ethyl}piperidine hydrochloride" . The compound has a molecular formula of C₁₇H₂₇BrClNO .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a bromo-tert-butyl group, and a phenoxy group . The exact structure is not provided in the search results.科学研究应用
与苯乙烯共聚
与所讨论的化学结构相关的卤素环三取代丁基 2-氰基-3-苯基-2-丙烯酸酯等新型三取代乙烯已合成并与苯乙烯共聚。这一过程涉及哌啶催化的 Knoevenagel 缩合,说明了该化合物在创造新型聚合物材料中的潜在用途 (Kharas 等,2016)。
新型苯氧基和苄氧基化合物的合成
该化合物参与了新型苯氧基和苄氧基环取代叔丁基苯基氰基丙烯酸酯的合成。这些物质通过哌啶催化的 Knoevenagel 缩合产生,证明了该化学物质在合成具有潜在应用的新型有机化合物中的作用,包括材料科学 (Reddy 等,2021)。
在药物化学中的作用
该化合物的结构与用于立体选择性制备各种取代哌啶的结构相似。这些化合物在药物化学中具有重要意义,为开发新药提供模板 (Mollet 等,2011)。
合成关键药物中间体
叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,一种与目标结构相关的中间体,在万德他尼的合成中至关重要,万德他尼是一种用于治疗某些类型癌症的药物。这说明了该化合物在合成关键药物中间体中的潜在用途 (Wang 等,2015)。
放射性标记探针的开发
与所讨论的化合物在结构上相关的卤代 4-(苯氧基甲基)哌啶已被合成作为潜在的 δ 受体配体。这表明其在开发放射性标记探针以用于医学科学中的成像和诊断目的的潜在用途 (Waterhouse 等,1997)。
安全和危害
作用机制
Target of Action
Similar compounds are known to interact with various cellular components, such as proteins or enzymes, to exert their effects .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In these reactions, a bromine atom is typically transferred to the target molecule, which can lead to significant changes in the target’s structure and function .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can affect a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
The introduction of a bromine atom into a target molecule can significantly alter the target’s properties, potentially leading to various molecular and cellular effects .
生化分析
Biochemical Properties
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological responses .
Metabolic Pathways
2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter metabolite levels. Understanding these pathways is crucial for predicting the compound’s effects on cellular metabolism and identifying potential metabolic targets .
Transport and Distribution
The transport and distribution of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride within cells and tissues are essential for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
2-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)13-7-8-16(15(18)12-13)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZPUXHKIQUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-22-2 | |
| Record name | Piperidine, 2-[2-[2-bromo-4-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


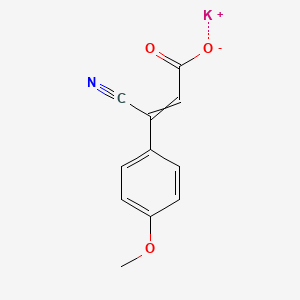

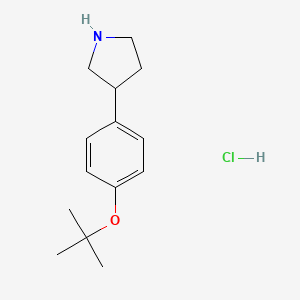

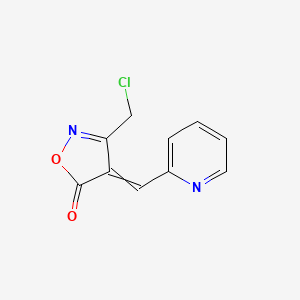

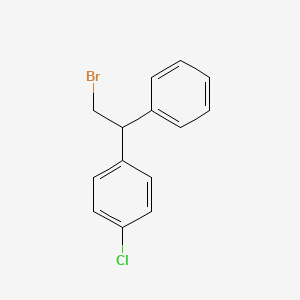
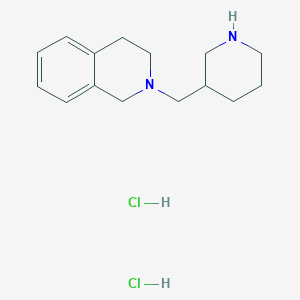


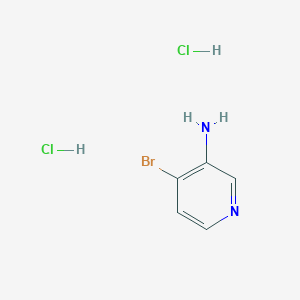


![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)
